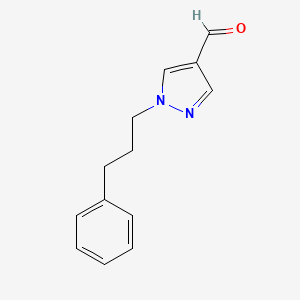

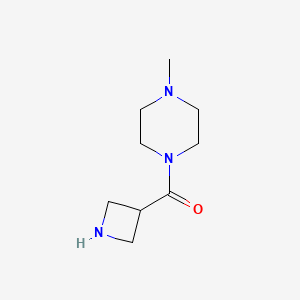

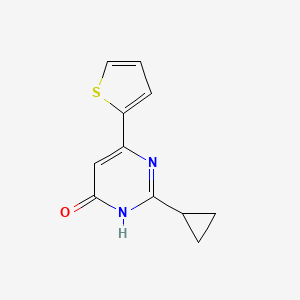

Azetidin-3-yl(4-methylpiperazin-1-yl)methanone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular formula of Azetidin-3-yl(4-methylpiperazin-1-yl)methanone is C9H17N3O and it has a molecular weight of 183.25 g/mol.Chemical Reactions Analysis

While specific chemical reactions involving Azetidin-3-yl(4-methylpiperazin-1-yl)methanone have not been found, similar compounds have shown anti-nociceptive and anti-inflammatory effects .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Anti-nociceptive Effects

- Application Summary: A new piperazine compound (LQFM182), which is structurally similar to Azetidin-3-yl(4-methylpiperazin-1-yl)methanone, was investigated for its anti-nociceptive and anti-inflammatory effects .

- Methods of Application: The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .

- Results: LQFM182 decreased the number of writhings induced by acetic acid in a dose-dependent manner, and an intermediate dose reduced the paw licking time of animals in the second phase of the formalin test. Furthermore, LQFM182 reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Antibacterial Activity

- Application Summary: A study showed that eight piperazine chrome-2-one derivatives, which are structurally similar to Azetidin-3-yl(4-methylpiperazin-1-yl)methanone, have antibacterial activity .

- Methods of Application: The study used molecular docking simulations to evaluate the interaction of the compounds with the oxidoreductase enzyme (PDB ID 1XDQ) .

- Results: The docking simulation showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Anti-tubercular Activity

- Application Summary: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

- Methods of Application: The study involved the design, synthesis, and evaluation of these compounds for their anti-tubercular activity .

- Results: The study did not provide specific results or outcomes obtained .

Anti-inflammatory Effects

- Application Summary: A new piperazine compound (LQFM182), which is structurally similar to Azetidin-3-yl(4-methylpiperazin-1-yl)methanone, was investigated for its anti-inflammatory effects .

- Methods of Application: The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .

- Results: LQFM182 (100 mg/kg, p.o.) reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Anti-inflammatory Effects

- Application Summary: A new piperazine compound (LQFM182), which is structurally similar to Azetidin-3-yl(4-methylpiperazin-1-yl)methanone, was investigated for its anti-inflammatory effects .

- Methods of Application: The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .

- Results: LQFM182 (100 mg/kg, p.o.) reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Eigenschaften

IUPAC Name |

azetidin-3-yl-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O/c1-11-2-4-12(5-3-11)9(13)8-6-10-7-8/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMXSERMJAQLDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azetidin-3-yl(4-methylpiperazin-1-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-Quinolinylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-ol](/img/structure/B1489753.png)

![5-Methylsulfanyl-1,2-dihydro-[1,2,4]triazol-3-one](/img/structure/B1489756.png)

![6-methyl-1H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1489757.png)

![N-(2-methoxyethyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1489758.png)

![2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1489762.png)

![4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1489763.png)

![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine](/img/structure/B1489770.png)